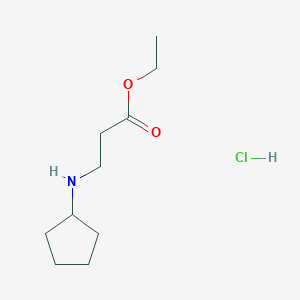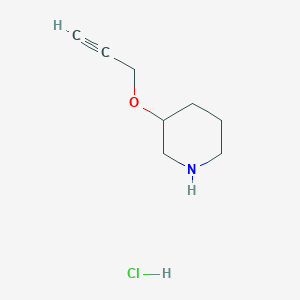
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride
Descripción general
Descripción
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is a chemical compound with the empirical formula C10H13ClN2O . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 1S/C10H13ClN2O.ClH/c11-10-9 (4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 212.68 . It is a solid substance .Aplicaciones Científicas De Investigación
Environmental Analysis and Monitoring
Fluoroalkylether compounds, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, have raised environmental and human health concerns due to their persistent, bioaccumulative, and toxic properties. Research has extensively monitored these substances to understand their environmental fate, occurrence, and effects. Advanced analytical methods have been developed for the quantitative and semi-quantitative analysis of these compounds, highlighting the importance of continuous monitoring and identification of novel fluoroalkylether substances in the environment (Munoz et al., 2019).
Toxicological Studies and Human Exposure
The exploration of alternative PFAS compounds has intensified, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, due to the toxicity concerns associated with legacy PFAS substances. Studies have shown that these novel fluorinated alternatives exhibit systemic multiple organ toxicities, with some demonstrating comparable or more severe potential toxicity than their predecessors. This underscores the need for comprehensive toxicological studies to evaluate their safety for long-term use (Wang et al., 2019).
Chemical Modification and Material Science
In the field of material science, the chemical modification of polymers such as polyethersulfone for nanofiltration membranes highlights the significance of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride. Such modifications aim to enhance membrane performance by increasing hydrophilicity, demonstrating the compound's utility in improving the properties of materials used in water treatment and filtration processes (Bruggen, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHBXGRQLSWPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)






